![molecular formula C6H10F3NO3 B13282497 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid](/img/structure/B13282497.png)
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a propoxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid typically involves the reaction of 3-amino-2-(trifluoromethyl)propyl alcohol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification and hydrolysis steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the trifluoromethyl group may produce methyl-substituted compounds.
Scientific Research Applications
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group may form hydrogen bonds or electrostatic interactions with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid: Similar structure but with a phenyl group instead of a propoxy group.
2-Amino-3-(trifluoromethyl)benzoic acid: Contains a benzoic acid moiety instead of an acetic acid moiety.
2-[3-Amino-5-(difluoromethyl)-6-(trifluoromethyl)-2-pyridinyl]acetic acid: Contains a pyridinyl group with additional fluorine substitutions.
Uniqueness: 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group allows for versatile chemical modifications.
Properties
Molecular Formula |
C6H10F3NO3 |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid |
InChI |
InChI=1S/C6H10F3NO3/c7-6(8,9)4(1-10)2-13-3-5(11)12/h4H,1-3,10H2,(H,11,12) |
InChI Key |
VUMXBZASHLTAHM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


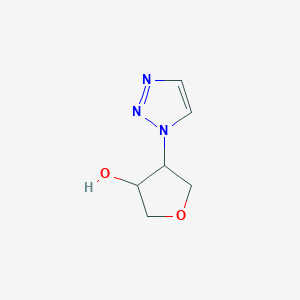
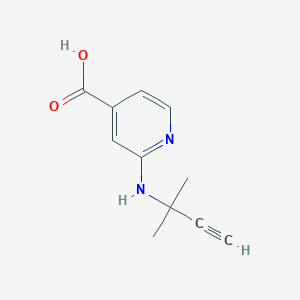
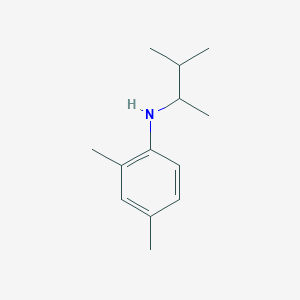
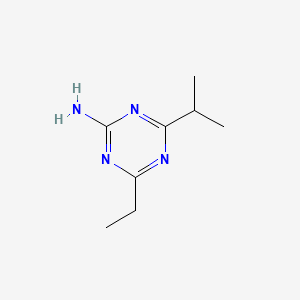
![2-{[1-(2-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13282453.png)
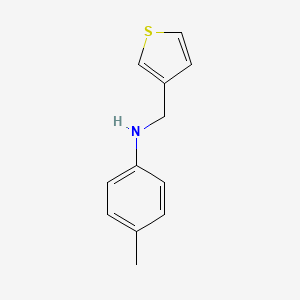
![4-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13282470.png)

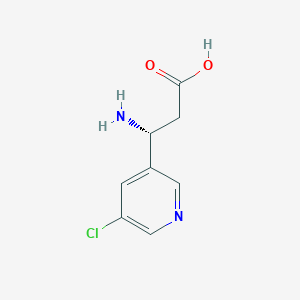
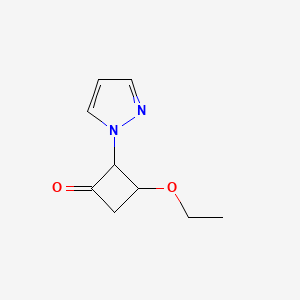
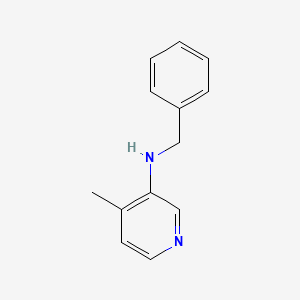
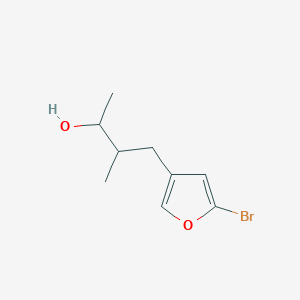
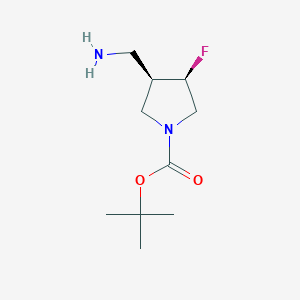
![2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13282501.png)
